N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that features a thiazole ring, a fluorophenyl group, and a chromene core. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities . They have been used as antimicrobial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant agents .
Mode of Action
Thiazole derivatives are known to interact with multiple receptors, which can lead to a variety of biological effects . The presence of a fluorophenyl group could potentially enhance the compound’s binding affinity to its targets .
Biochemical Pathways
Thiazole derivatives have been found to affect a variety of biochemical pathways due to their broad-spectrum biological activities .
Pharmacokinetics
The presence of a fluorophenyl group could potentially enhance the compound’s bioavailability .
Result of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, suggesting that they could have multiple molecular and cellular effects .
Action Environment
The presence of a fluorophenyl group could potentially enhance the compound’s stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the reaction of 4-fluoroaniline with α-bromoacetophenone to form the intermediate, which is then cyclized with thiourea to yield the thiazole ring. This intermediate is further reacted with ethyl bromoacetate to introduce the ethyl group.
The chromene core is synthesized separately, often starting from salicylaldehyde and ethyl acetoacetate through a Knoevenagel condensation followed by cyclization. The final step involves coupling the thiazole intermediate with the chromene core using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group allows for electrophilic aromatic substitution reactions, where the fluorine atom can be replaced by other substituents using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anti-inflammatory, anticancer, and antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide
- N-(2-(2-(4-bromophenyl)thiazol-4-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide
- N-(2-(2-(4-methylphenyl)thiazol-4-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide
Uniqueness
N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide is unique due to the presence of the fluorophenyl group, which enhances its lipophilicity and may improve its bioavailability and binding affinity compared to its chloro, bromo, and methyl analogs. The fluorine atom’s electronegativity also influences the compound’s reactivity and stability, making it a valuable candidate for further research and development.
Biological Activity
The compound N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide is a thiazole-bearing molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms, efficacy in various applications, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Thiazole Ring : A five-membered heterocyclic ring that is known for its diverse biological activities.
- Chromene Core : A fused benzopyran structure that enhances the compound's pharmacological profile.
- Fluorophenyl Substituent : The presence of a fluorine atom on the phenyl ring may influence the compound's lipophilicity and biological interactions.
Molecular Characteristics
Property | Value |
---|---|
Molecular Weight | 836.9 g/mol |
XLogP3-AA | 4.6 |
Hydrogen Bond Donor Count | 4 |
Hydrogen Bond Acceptor Count | 15 |
Rotatable Bond Count | 14 |
Antitumor Activity
Research indicates that thiazole derivatives, including the target compound, exhibit significant antitumor properties. For instance, studies have shown that compounds with similar structural motifs can induce apoptosis in cancer cell lines through various mechanisms, such as inhibiting Bcl-2 proteins and disrupting mitochondrial function .
Case Study
In a study evaluating thiazole derivatives, it was found that certain compounds had IC50 values below those of standard chemotherapeutics like doxorubicin, indicating superior cytotoxic effects against specific cancer cell lines (e.g., A-431 and Jurkat cells) . The structure-activity relationship (SAR) analysis suggested that modifications to the phenyl ring significantly impacted antitumor efficacy.
Antimicrobial Activity
Thiazole compounds have also been recognized for their antimicrobial properties. The target compound's derivatives have demonstrated effectiveness against various pathogens, including bacteria and fungi. For example, a derivative of thiazole was shown to synergistically enhance the activity of ciprofloxacin against Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL .
Leishmanicidal Activity
Recent studies have highlighted the potential of thiazole derivatives in treating leishmaniasis. Compounds similar to the target molecule were shown to reduce survival rates of Leishmania species with minimal toxicity to mammalian cells, indicating their potential as novel antileishmanial agents .
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : By modulating apoptotic pathways and inhibiting anti-apoptotic proteins.
- Cell Cycle Arrest : Certain thiazole derivatives have been shown to interfere with cell cycle progression in cancer cells.
- Membrane Disruption : In microbial pathogens, these compounds may disrupt cellular membranes leading to cell death.
Properties
IUPAC Name |
N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-4-oxochromene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN2O3S/c22-14-7-5-13(6-8-14)21-24-15(12-28-21)9-10-23-20(26)19-11-17(25)16-3-1-2-4-18(16)27-19/h1-8,11-12H,9-10H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVPHDSYCATUYAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCCC3=CSC(=N3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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